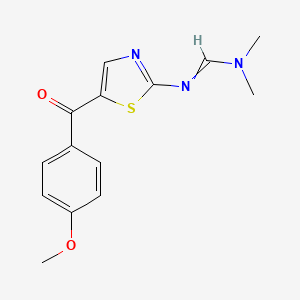

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide

Description

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide is a thiazole-derived compound characterized by a planar structure with a 4-methoxybenzoyl substituent at the 5-position of the thiazole ring and an (E)-configured dimethylformimidamide group at the 2-position. The methoxy group enhances solubility and modulates electronic properties, while the thiazole core contributes to rigidity and conjugation, making it suitable for metal chelation studies and drug design .

Properties

Molecular Formula |

C14H15N3O2S |

|---|---|

Molecular Weight |

289.35 g/mol |

IUPAC Name |

N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C14H15N3O2S/c1-17(2)9-16-14-15-8-12(20-14)13(18)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3 |

InChI Key |

ISAPSSRLTVHWFS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

Coordination Chemistry :

- The target compound’s (E)-configuration allows selective coordination with Pd²⁺ through nitrogen atoms, similar to Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide. However, the 4-methoxybenzoyl group introduces steric and electronic differences, altering bond lengths (e.g., Pd–N = 1.941–1.976 Å in Z-analog vs. predicted 1.92–1.98 Å for the target) and complex stability .

- In contrast, thiadiazole derivatives (e.g., compound 6 in ) exhibit weaker metal-binding due to competing carbonyl groups .

Synthetic Pathways :

- The compound is likely synthesized via condensation of 5-(4-methoxybenzoyl)thiazol-2-amine with dimethylformamide dimethyl acetal, analogous to methods in and .

- Compared to benzothiazole analogs (85–95% yields in ), the methoxybenzoyl substituent may reduce yields due to steric hindrance during cyclization .

Physicochemical Properties: The methoxy group increases hydrophilicity (logP ~1.5–2.0 predicted) compared to non-polar analogs like Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide (logP ~2.5) . IR spectra would show distinct C=O stretches (~1670 cm⁻¹) from the benzoyl group, absent in simpler thiazole derivatives .

Biological Relevance: While highlights antitumor activity in thiadiazole derivatives, the target compound’s bioactivity remains unexplored.

Biological Activity

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a methoxybenzoyl moiety, and a dimethylformimidamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved by reacting α-haloketones with thiourea under basic conditions.

- Alkylation : The thiazole intermediate is alkylated with 4-methoxybenzyl chloride.

- Final Condensation : The resulting thiazole derivative is condensed with an appropriate aldehyde to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer properties, particularly against breast and colon cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle. Notably, it has shown synergistic effects when combined with established chemotherapeutic agents.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, inhibiting enzyme activity crucial for cellular functions. The nitrophenyl group may participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds with biological macromolecules.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of thiazole derivatives against multi-drug resistant bacteria. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, marked by increased annexin V staining .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and disruption of metabolic pathways |

| Synergistic Effects | Enhanced efficacy when combined with existing treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.